molecular formula C7H10N2O3 B14052608 6-(2-hydroxyethyl)-2-methoxypyrimidin-4(3H)-one

6-(2-hydroxyethyl)-2-methoxypyrimidin-4(3H)-one

Cat. No.: B14052608
M. Wt: 170.17 g/mol
InChI Key: GMMMIRNEVDOAKI-UHFFFAOYSA-N
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Description

6-(2-hydroxyethyl)-2-methoxypyrimidin-4(3H)-one is a heterocyclic compound with a pyrimidine ring substituted with a hydroxyethyl group at the 6-position and a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-hydroxyethyl)-2-methoxypyrimidin-4(3H)-one typically involves the reaction of 2-methoxypyrimidine with ethylene oxide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the opening of the ethylene oxide ring and its subsequent attachment to the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2-hydroxyethyl)-2-methoxypyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 6-(2-carboxyethyl)-2-methoxypyrimidin-4(3H)-one.

    Reduction: this compound alcohol.

    Substitution: 6-(2-hydroxyethyl)-2-(substituted)pyrimidin-4(3H)-one.

Scientific Research Applications

6-(2-hydroxyethyl)-2-methoxypyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to nucleotides.

    Medicine: Explored for its potential antiviral and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(2-hydroxyethyl)-2-methoxypyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active site residues, while the methoxy group can participate in hydrophobic interactions. These interactions can inhibit the activity of enzymes or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxyethyl methacrylate: Used in polymer chemistry and biomedical applications.

    2-hydroxyethyl terephthalic acid: A precursor to poly(ethylene terephthalate) (PET).

    Phenoxyethanol: Used as a preservative in cosmetics and pharmaceuticals.

Uniqueness

6-(2-hydroxyethyl)-2-methoxypyrimidin-4(3H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Unlike other similar compounds, it combines the reactivity of the hydroxyethyl group with the stability of the methoxy group, making it a versatile intermediate for various applications.

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

4-(2-hydroxyethyl)-2-methoxy-1H-pyrimidin-6-one

InChI

InChI=1S/C7H10N2O3/c1-12-7-8-5(2-3-10)4-6(11)9-7/h4,10H,2-3H2,1H3,(H,8,9,11)

InChI Key

GMMMIRNEVDOAKI-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC(=O)N1)CCO

Origin of Product

United States

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